molecular formula C10H8F3NO B8612336 Benzenamine, N-2-propyn-1-yl-4-(trifluoromethoxy)-

Benzenamine, N-2-propyn-1-yl-4-(trifluoromethoxy)-

Cat. No.: B8612336
M. Wt: 215.17 g/mol
InChI Key: ZAONKFAGMFJLET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine, N-2-propyn-1-yl-4-(trifluoromethoxy)- is a useful research compound. Its molecular formula is C10H8F3NO and its molecular weight is 215.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine, N-2-propyn-1-yl-4-(trifluoromethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, N-2-propyn-1-yl-4-(trifluoromethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

N-prop-2-ynyl-4-(trifluoromethoxy)aniline

InChI

InChI=1S/C10H8F3NO/c1-2-7-14-8-3-5-9(6-4-8)15-10(11,12)13/h1,3-6,14H,7H2

InChI Key

ZAONKFAGMFJLET-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 8.86 g (50 mmol) of 4-(trifluoromethoxy)benzenamine, 8.18 g (55 mmol) of an 80% solution of 3-bromo-1-propyne in toluene, and 8.72 ml (50 mmol) of N-ethyl-N-(1-methylethyl)-2-propanamine in 200 ml of toluene is heated at 90° C. for eighteen hours. The suspension is cooled and treated with ethyl acetate. The suspension is washed several times with water. The ethyl acetate layer is separated, dried (magnesium sulfate), and concentrated to give a brown liquid. This is applied to a column of 1 kg of flash silica gel packed in n-heptane-dichloromethane (2:1). Elution with the same solvent gives 7.12 g (66.2%) of the product as a brown liquid.
Quantity
8.86 g
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reactant
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[Compound]
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solution
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0 (± 1) mol
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8.72 mL
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solvent
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200 mL
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solvent
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reactant
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n-heptane dichloromethane
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solvent
Reaction Step Three
Yield
66.2%

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